1-(3-methylcyclopentyl)-4-phenylpiperazine
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Overview
Description
1-(3-methylcyclopentyl)-4-phenylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The compound features a cyclopentyl ring substituted with a methyl group at the third position and a phenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylcyclopentyl)-4-phenylpiperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with the cyclopentyl group: The piperazine ring is then reacted with 3-methylcyclopentyl bromide under basic conditions to introduce the cyclopentyl group.
Introduction of the phenyl group: Finally, the compound is subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to attach the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk synthesis of piperazine: Using high-pressure reactors and optimized catalysts to ensure high yield and purity.
Sequential functionalization: Employing automated systems for the sequential introduction of the cyclopentyl and phenyl groups.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylcyclopentyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3-methylcyclopentyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine: Similar structure with an additional methyl group on the phenyl ring.
1-(3-methylcyclopentyl)-4-(2-chlorophenyl)piperazine: Similar structure with a chlorine atom on the phenyl ring.
1-(3-methylcyclopentyl)-4-(4-fluorophenyl)piperazine: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
1-(3-methylcyclopentyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and chemical reactivity. The presence of the cyclopentyl and phenyl groups can affect the compound’s binding affinity to biological targets and its overall stability.
Properties
IUPAC Name |
1-(3-methylcyclopentyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-14-7-8-16(13-14)18-11-9-17(10-12-18)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHZXKWVPQOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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